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Compound of Interest

Compound Name: alpha-Fenchol

Cat. No.: B1199718

An In-depth Technical Guide to the Spectroscopic Data of a-Fenchol

This guide provides a comprehensive overview of the spectroscopic data for a-Fenchol, a
monoterpenoid alcohol. The information is intended for researchers, scientists, and
professionals in drug development and related fields. This document presents Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured
format, alongside detailed experimental protocols and a visual representation of the analytical
workflow.

Spectroscopic Data of a-Fenchol

The following sections summarize the key spectroscopic data for a-Fenchol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The 'H and 3C NMR data for a-Fenchol are presented below.

Table 1: *H NMR Spectroscopic Data for a-Fenchol
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Chemical Shift (8) ppm Multiplicity Assighment
3.252 d H-2
1.617 m H-4
1.617 m H-7a
1.408 m H-7b
1.321 m H-5a
1.126 m H-5b
1.107 S CHs-10
1.031 S CHs-8
0.981 S CHs-9
0.853 m H-6a
1.079 m H-6b

Data sourced from the Biological Magnetic Resonance Bank (BMRB).[1]

Table 2: 13C NMR Spectroscopic Data for a-Fenchol
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Chemical Shift (8) ppm Carbon Atom
85.488 C-2
49.546 C-1
48.307 C-3
41.364 C-7
39.468 C-4
31.107 C-9
26.479 C-5
25.486 C-8
20.556 C-6
19.855 C-10

Data sourced from the Biological Magnetic Resonance Bank (BMRB) and SpectraBase.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorptions for a-Fenchol are detailed below.

Table 3: IR Spectroscopic Data for a-Fenchol

Wavenumber ) ]

Intensity Bond Functional Group
(cm™)
3500-3200 Strong, Broad O-H Stretch Alcohol (H-bonded)
3000-2850 Medium C-H Stretch Alkanes
1320-1000 Strong C-0 Stretch Alcohol

Characteristic absorption ranges for alcohols.[4][5][6]
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation patterns.

Table 4: Mass Spectrometry Data for a-Fenchol

miz Relative Intensity (%) Proposed Fragment
154 Low [M]* (Molecular lon)
136 Moderate [M-H20]*

81 100 [CeHo]*

80 ~73 [CeHs]*

72 ~24 [CaHsO]*

43 ~27 [C3H7]*

41 ~33 [C3Hs]*

Fragmentation data compiled from PubChem and NIST WebBook.[7][8] Alcohols often exhibit a
weak or absent molecular ion peak.[5] Common fragmentation pathways for alcohols include
dehydration ([M-H20]*) and alpha-cleavage.[5][9][10]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a-Fenchol.

NMR Spectroscopy

e Sample Preparation: A sample of a-Fenchol (typically 5-10 mg) is dissolved in approximately
0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCIs).[1][2][11]
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift
referencing.
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Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer, such
as a Bruker DMX-500MHz instrument.[1]

'H NMR Acquisition: One-dimensional *H NMR spectra are recorded at a specific
temperature, often 298K.[1]

13C NMR Acquisition: One-dimensional 3C NMR spectra are acquired under similar
conditions. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be
performed to differentiate between CH, CHz, and CHs groups.[1]

2D NMR Experiments: To aid in structural elucidation, 2D NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) can be performed.[1]

IR Spectroscopy

Sample Preparation: For liquid samples like a-Fenchol, a thin film is prepared by placing a
drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in
a solvent like carbon tetrachloride (CCls) can be used.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum of the salt plates (or solvent) is first recorded. The
sample spectrum is then acquired, and the background is automatically subtracted. The
spectrum is typically scanned over the range of 4000 to 400 cm~1.

Mass Spectrometry

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique
for the analysis of volatile compounds like a-Fenchol.[11]

Gas Chromatography: The sample is injected into a gas chromatograph, where it is
vaporized and separated on a capillary column (e.g., a non-polar column).

lonization: As the compound elutes from the GC column, it enters the mass spectrometer
and is ionized, typically by Electron lonization (EI).
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¢ Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

¢ Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like a-Fenchol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1199718?utm_src=pdf-custom-synthesis
https://bmrb.io/metabolomics/mol_summary/show_data.php?molName=fenchol&id=bmse000495
https://spectrabase.com/spectrum/AisnZw7pd1l
https://dev.spectrabase.com/spectrum/FzI9Elzotzs
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://chem.libretexts.org/Courses/Smith_College/Organic_Chemistry_(LibreTexts)/17%3A_Alcohols_and_Phenols/17.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table
https://pubchem.ncbi.nlm.nih.gov/compound/Fenchol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1632731&Mask=200
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://www.whitman.edu/chemistry/edusolns_software/GC_LC_CE_MS_2017/CH%206%202017.pdf
https://spectrabase.com/compound/6G3vLxgusFV
https://www.benchchem.com/product/b1199718#spectroscopic-data-of-alpha-fenchol-nmr-ir-ms
https://www.benchchem.com/product/b1199718#spectroscopic-data-of-alpha-fenchol-nmr-ir-ms
https://www.benchchem.com/product/b1199718#spectroscopic-data-of-alpha-fenchol-nmr-ir-ms
https://www.benchchem.com/product/b1199718#spectroscopic-data-of-alpha-fenchol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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